molecular formula C13H22Si B11941556 (P-Tolyl)triethylsilane CAS No. 3644-91-5

(P-Tolyl)triethylsilane

Cat. No.: B11941556
CAS No.: 3644-91-5
M. Wt: 206.40 g/mol
InChI Key: QCMQECDEHTWDOM-UHFFFAOYSA-N
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Description

(P-Tolyl)triethylsilane is an organosilicon compound with the chemical formula C13H22Si. It is a trialkylsilane derivative where a p-tolyl group is bonded to a silicon atom, which is further bonded to three ethyl groups. This compound is known for its utility in organic synthesis, particularly in reduction reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(P-Tolyl)triethylsilane can be synthesized through various methods. One common approach involves the reaction of p-tolylmagnesium bromide with triethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation or recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(P-Tolyl)triethylsilane undergoes various types of chemical reactions, including:

    Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.

    Substitution: The silicon-hydrogen bond can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reagents include palladium catalysts and hydrogen gas. The reaction conditions often involve mild temperatures and pressures.

    Substitution: Reagents such as halogens or alkyl halides can be used under conditions that promote the substitution of the hydrogen atom on the silicon.

Major Products

    Reduction: The major products are typically alcohols derived from the reduction of carbonyl compounds.

    Substitution: The products depend on the substituent introduced, such as halogenated or alkylated silanes.

Scientific Research Applications

(P-Tolyl)triethylsilane has several applications in scientific research:

    Chemistry: It is used as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.

    Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (P-Tolyl)triethylsilane primarily involves the silicon-hydrogen bond. In reduction reactions, the silicon-hydrogen bond donates a hydride ion (H-) to the substrate, reducing it to the corresponding alcohol or other reduced form. The molecular targets and pathways depend on the specific reaction and substrate involved.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: A simpler trialkylsilane with three ethyl groups bonded to silicon.

    (P-Tolyl)trimethylsilane: Similar to (P-Tolyl)triethylsilane but with three methyl groups instead of ethyl groups.

    (P-Tolyl)triphenylsilane: Contains three phenyl groups bonded to silicon along with the p-tolyl group.

Uniqueness

This compound is unique due to the presence of both the p-tolyl group and the triethylsilane moiety. This combination imparts specific reactivity and properties that are valuable in organic synthesis, particularly in selective reduction and substitution reactions.

Properties

CAS No.

3644-91-5

Molecular Formula

C13H22Si

Molecular Weight

206.40 g/mol

IUPAC Name

triethyl-(4-methylphenyl)silane

InChI

InChI=1S/C13H22Si/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3

InChI Key

QCMQECDEHTWDOM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC=C(C=C1)C

Origin of Product

United States

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